![molecular formula C15H23NO5S B12515913 (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate CAS No. 676127-83-6](/img/structure/B12515913.png)
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbamoyl group, and a methanesulfonate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate reagent, such as sodium hydride, to form the benzyloxy intermediate.
Carbamoylation: The benzyloxy intermediate is then reacted with a carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the benzyloxycarbamoyl intermediate.
Methanesulfonation: Finally, the benzyloxycarbamoyl intermediate is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form the corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Substituted products depending on the nucleophile used.
科学的研究の応用
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or drug delivery agent.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The methanesulfonate ester can act as a leaving group in nucleophilic substitution reactions, enabling the compound to modify target molecules covalently.
類似化合物との比較
Similar Compounds
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl acetate
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl chloride
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl bromide
Uniqueness
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications where selective reactivity and solubility are required.
特性
CAS番号 |
676127-83-6 |
|---|---|
分子式 |
C15H23NO5S |
分子量 |
329.4 g/mol |
IUPAC名 |
[(2R)-2-(phenylmethoxycarbamoyl)hexyl] methanesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-3-4-10-14(12-21-22(2,18)19)15(17)16-20-11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,16,17)/t14-/m1/s1 |
InChIキー |
OVSHIHAQNUFDLF-CQSZACIVSA-N |
異性体SMILES |
CCCC[C@H](COS(=O)(=O)C)C(=O)NOCC1=CC=CC=C1 |
正規SMILES |
CCCCC(COS(=O)(=O)C)C(=O)NOCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
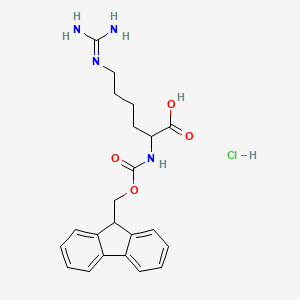
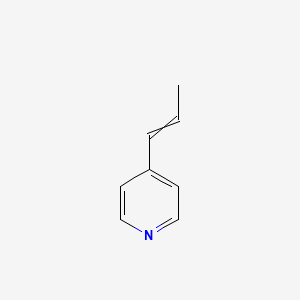
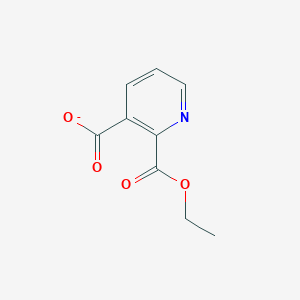
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
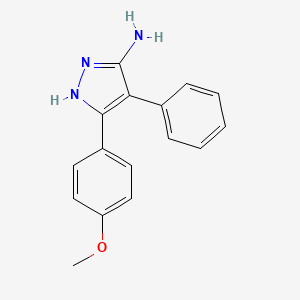
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
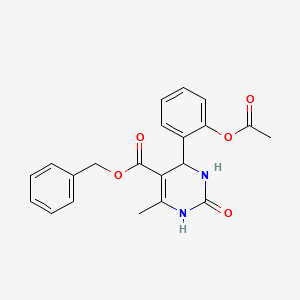
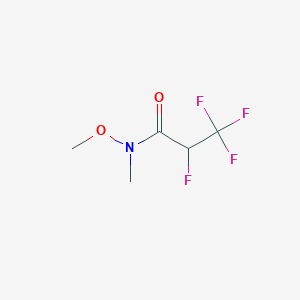
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
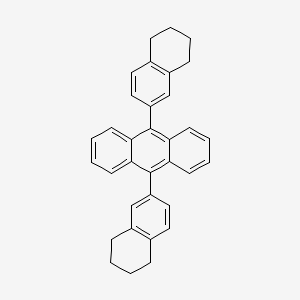

![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

